(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide
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Overview
Description
(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide typically involves the condensation of 3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-one with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; in solvents like dimethylformamide or acetonitrile, often with a catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzo[d]thiazole derivatives.
Substitution: Amino or thio-substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as an anticancer and antibacterial agent. Its ability to inhibit the growth of cancer cells and bacteria makes it a promising candidate for drug development .
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Studies have shown that it can selectively target cancer cells, making it a potential candidate for chemotherapy .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as semiconductors for electronic devices.
Mechanism of Action
The mechanism of action of (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide involves its interaction with specific molecular targets in cells. It is believed to inhibit key enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. Additionally, it can disrupt bacterial cell wall synthesis, resulting in antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzo[d]thiazol-2(3H)-one
- 6-Bromobenzo[d]thiazol-2(3H)-one
- Thiazolo[5,4-d]thiazoles
Uniqueness
Compared to similar compounds, (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide exhibits unique properties due to the presence of both fluorine and ethyl groups. These substituents enhance its biological activity and make it a more potent anticancer and antibacterial agent.
Properties
IUPAC Name |
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS/c1-2-20-14-12(18)8-5-9-13(14)22-16(20)19-15(21)10-6-3-4-7-11(10)17/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSOICQYFLIATA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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